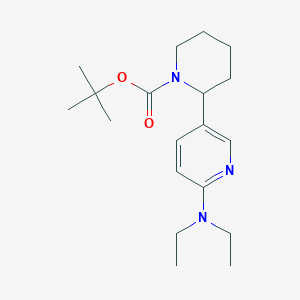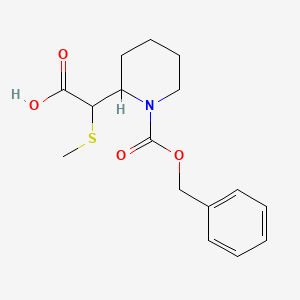
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(1-((benciloxi)carbonil)piperidin-2-il)-2-(metiltio)acético es un compuesto orgánico sintético que presenta un anillo de piperidina, un grupo benciloxi carbonil y una porción de ácido metiltioacético
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 2-(1-((benciloxi)carbonil)piperidin-2-il)-2-(metiltio)acético típicamente implica múltiples pasos:
Formación del Anillo de Piperidina: El anillo de piperidina se puede sintetizar a través de reacciones de ciclización que involucran precursores apropiados.
Introducción del Grupo Benciloxi Carbonil: Este paso implica la protección del nitrógeno de piperidina utilizando cloruro de benciloxi carbonil en condiciones básicas.
Adición de la Porción de Ácido Metiltioacético: Esto se puede lograr a través de reacciones de sustitución nucleofílica, donde un derivado adecuado de ácido metiltioacético reacciona con el intermedio de piperidina protegido.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el grupo metiltio.
Reducción: Las reacciones de reducción pueden dirigirse al grupo benciloxi carbonil, lo que lleva a la desprotección del nitrógeno de piperidina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo benciloxi carbonil o en la porción de ácido metiltioacético.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes Reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Nucleófilos: Amoniaco, aminas primarias.
Productos Principales
Productos de Oxidación: Sulfóxidos, sulfonas.
Productos de Reducción: Derivados de piperidina desprotegidos.
Productos de Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
Bloque de Construcción: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Catálisis: Posible uso como ligando en reacciones catalíticas.
Biología
Farmacología: Investigado por posibles actividades farmacológicas, como la inhibición enzimática o la modulación de receptores.
Medicina
Desarrollo de Fármacos: Posible compuesto líder para el desarrollo de nuevos agentes terapéuticos.
Industria
Ciencia de los Materiales: Posibles aplicaciones en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(1-((benciloxi)carbonil)piperidin-2-il)-2-(metiltio)acético dependería de su aplicación específica. Por ejemplo, si se utiliza como un inhibidor enzimático, puede interactuar con el sitio activo de la enzima, bloqueando el acceso del sustrato. Si se utiliza como un modulador de receptores, puede unirse al receptor y alterar su conformación, afectando las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-(1-((benciloxi)carbonil)piperidin-2-il)acético: Carece del grupo metiltio.
Ácido 2-(1-((benciloxi)carbonil)piperidin-2-il)-2-(etiltio)acético: Contiene un grupo etiltio en lugar de un grupo metiltio.
Singularidad
El Ácido 2-(1-((benciloxi)carbonil)piperidin-2-il)-2-(metiltio)acético es único debido a la presencia tanto del anillo de piperidina protegido con benciloxi carbonil como de la porción de ácido metiltioacético, lo que puede conferir reactividad química específica y actividad biológica.
Propiedades
Fórmula molecular |
C16H21NO4S |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid |
InChI |
InChI=1S/C16H21NO4S/c1-22-14(15(18)19)13-9-5-6-10-17(13)16(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,19) |
Clave InChI |
SWARXVXILBJXPL-UHFFFAOYSA-N |
SMILES canónico |
CSC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


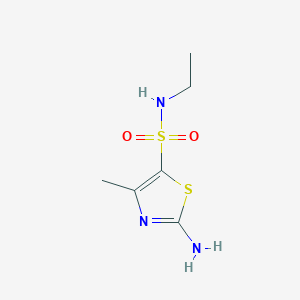

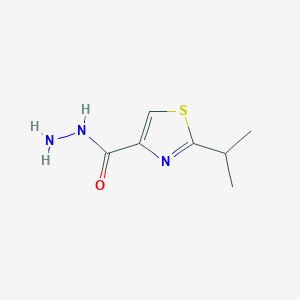

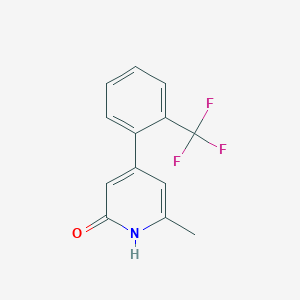

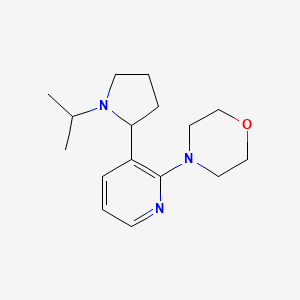
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)



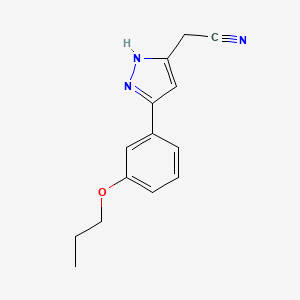
![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
